3,4-Dimethylbenzoyl chloride
CAS No.: 21900-23-2
Cat. No.: VC1997727
Molecular Formula: C9H9ClO
Molecular Weight: 168.62 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 21900-23-2 |
---|---|
Molecular Formula | C9H9ClO |
Molecular Weight | 168.62 g/mol |
IUPAC Name | 3,4-dimethylbenzoyl chloride |
Standard InChI | InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 |
Standard InChI Key | RGAKSNQOIIYQRM-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)Cl)C |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)Cl)C |
Chemical Properties and Identification
3,4-Dimethylbenzoyl chloride (CAS No. 21900-23-2) is an aromatic acyl chloride derivative with two methyl substituents at the 3 and 4 positions of the benzene ring. It serves as a key building block in organic synthesis due to its reactive acyl chloride functional group .
Basic Identification Parameters
The compound is characterized by several identification parameters that uniquely define its chemical identity, as presented in Table 1.
Table 1: Basic Identification Parameters of 3,4-Dimethylbenzoyl Chloride
Parameter | Value |
---|---|
Chemical Name | 3,4-DIMETHYLBENZENE-1-CARBONYL CHLORIDE |
CAS Number | 21900-23-2 |
Molecular Formula | C9H9ClO |
Molecular Weight | 168.62 g/mol |
MDL Number | MFCD00045219 |
EC Number | 638-972-9 |
InChI | InChI=1S/C9H9ClO/c1-6-3-4-8(9(10)11)5-7(6)2/h3-5H,1-2H3 |
InChI Key | RGAKSNQOIIYQRM-UHFFFAOYSA-N |
SMILES | C(Cl)(=O)C1=CC(C)=C(C)C=C1 |
Physical Properties
The physical properties of 3,4-Dimethylbenzoyl chloride provide important information for its handling, storage, and applications in various chemical processes. Table 2 summarizes these properties.
Table 2: Physical Properties of 3,4-Dimethylbenzoyl Chloride
Synthesis Methods
The synthesis of 3,4-Dimethylbenzoyl chloride typically involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride. The process requires careful control of reaction conditions to achieve high yields and purity.
Standard Synthesis Procedure
The most common method for synthesizing 3,4-Dimethylbenzoyl chloride involves the following steps:
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3,4-Dimethylbenzoic acid is mixed with excess thionyl chloride
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A catalyst such as N,N-Dimethylformamide (DMF) is often added
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The reaction mixture is heated under controlled conditions
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After completion, excess thionyl chloride is removed to obtain the product
The synthesis reaction can be represented as:
C9H10O2 (3,4-Dimethylbenzoic acid) + SOCl2 (Thionyl chloride) → C9H9ClO (3,4-Dimethylbenzoyl chloride) + SO2 + HCl
Optimized Synthesis Methods
Research has shown that controlled temperature staging during the reaction can significantly improve yield and product purity. Similar to the approach used for the structural analog 3,4-dimethoxybenzoyl chloride, the reaction proceeds with higher efficiency when conducted in stages :
Table 3: Staged Reaction Process for Synthesis of 3,4-Dimethylbenzoyl Chloride
Stage | Temperature | Duration | Conditions | Purpose |
---|---|---|---|---|
1 | 30-35°C | 0.5-1 hour | Stirring | Initial mixing and reaction initiation |
2 | 35-45°C | 0.5-1 hour | Gradual heating (0.5-1°C/min) | Controlled reaction progression |
3 | 45-55°C | 0.5-1 hour | Gradual heating (1-2°C/min) | Reaction acceleration |
4 | Reflux | 2-4 hours | Constant temperature | Reaction completion |
Using tetrahydrofuran (THF) as a solvent with DMF as a catalyst has been shown to yield high-purity product (>99% by gas chromatography) with yields exceeding 98% .
Chemical Reactivity and Applications
3,4-Dimethylbenzoyl chloride demonstrates high reactivity characteristic of acyl chlorides, making it valuable in various synthetic applications.
Fundamental Reactions
As an acyl chloride, 3,4-Dimethylbenzoyl chloride readily undergoes nucleophilic substitution reactions with various nucleophiles:
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Esterification with alcohols to form corresponding esters
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Amidation with amines to form amides
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Friedel-Crafts acylation of aromatic compounds
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Reduction to corresponding aldehydes
Applications in Pharmaceutical and Agrochemical Synthesis
The compound serves as a key intermediate in the synthesis of various bioactive molecules:
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Used in the preparation of pharmaceuticals requiring 3,4-dimethylbenzoyl moieties
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Employed in the synthesis of agrochemicals, including herbicides and pesticides
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Serves as a building block for various organic compounds with industrial significance
Table 4: Applications of 3,4-Dimethylbenzoyl Chloride in Chemical Synthesis
Application Area | Specific Uses | End Products |
---|---|---|
Pharmaceuticals | Intermediate in API synthesis | Various medicinal compounds |
Agrochemicals | Precursor for agricultural chemicals | Herbicides, fungicides |
Materials Science | Component in specialty polymers | High-performance materials |
Organic Synthesis | Building block for complex molecules | Research chemicals |
Hazard Type | Classification | Precautionary Measures |
---|---|---|
Skin Corrosion | Category 1B | Avoid skin contact; use protective gloves |
Eye Damage | Category 1 | Use eye protection/face shield |
Respiratory | Irritant | Use in well-ventilated area; respiratory protection |
Reactivity | Reacts with water | Keep away from moisture; store under nitrogen |
Recent Research Developments
Recent research has focused on optimizing the synthesis and applications of 3,4-Dimethylbenzoyl chloride.
Improved Synthesis Methods
Research has shown that controlled temperature staging similar to that used for 3,4-dimethoxybenzoyl chloride synthesis can improve yields and reduce environmental impact . The use of catalytic amounts of DMF has been demonstrated to accelerate the reaction and improve yields, reducing the required amount of thionyl chloride and associated waste.
New Applications
Ongoing research continues to expand the applications of 3,4-Dimethylbenzoyl chloride:
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Development of novel pharmaceutical compounds with enhanced properties
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Exploration of new agrochemical applications
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Investigation of its utility in materials science for specialty polymers and coatings
Analytical Methods and Characterization
Various analytical techniques are employed for the characterization and quality control of 3,4-Dimethylbenzoyl chloride.
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
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IR Spectroscopy: Shows characteristic carbonyl stretching at approximately 1710-1680 cm⁻¹
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NMR Spectroscopy: Provides structural confirmation through characteristic proton and carbon signals
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Mass Spectrometry: Helps in molecular weight confirmation and structural elucidation
Chromatographic Analysis
Gas chromatography is commonly used for purity determination, with high-purity 3,4-Dimethylbenzoyl chloride typically showing chromatographic content exceeding 99% .
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